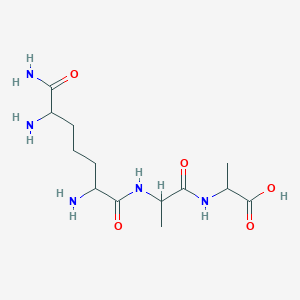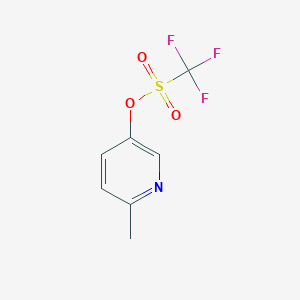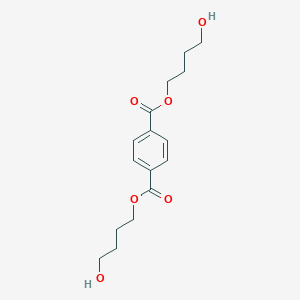
Bis(4-Hydroxybutyl)terephthalat
Übersicht
Beschreibung
Synthesis Analysis
Bis(4-hydroxybutyl) terephthalate is synthesized from dimethyl terephthalate and 1,4-butanediol through a condensation reaction. Titanium iso-propoxide has proven to be a superior catalyst for this reaction, facilitating efficient polycondensation to form poly(1,4-butylene terephthalate) (Sivaram, Upadhyay, & Bhardwaj, 1981). Additionally, the synthesis of Bis(4-hydroxybutyl) terephthalate (BHBT) through the transurethane polycondensation of 1,6-bis (hydroxyethyloxy carbonyl amino) hexane with BHBT at different molar ratios has been reported, leading to the formation of non-isocyanate thermoplastic polyurethanes containing dibutylene terephthalate units (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of Bis(4-hydroxybutyl) terephthalate and its derivatives has been extensively studied. Investigations have shown that hydrogen bonding plays a significant role in the thermal properties and phase behavior of related hydroxyl-terminated liquid crystalline materials (Lin et al., 1996).
Chemical Reactions and Properties
The chemical properties of Bis(4-hydroxybutyl) terephthalate are influenced by its ability to undergo polycondensation and copolycondensation reactions. These reactions are crucial for synthesizing polymers with desired physical and mechanical properties. The kinetics of these reactions have been studied, revealing the influence of catalysts and reaction conditions on the efficiency and product characteristics (Kim et al., 2002).
Physical Properties Analysis
The physical properties of materials derived from Bis(4-hydroxybutyl) terephthalate, such as thermoplastic polyurethanes, have been characterized, revealing significant tensile strength, thermal stability, and glass transition temperatures. These properties are modifiable by altering the composition and synthesis conditions, thereby tailoring the materials for specific applications (Wang et al., 2015).
Chemical Properties Analysis
The chemical behavior of Bis(4-hydroxybutyl) terephthalate during polymerization processes, including its reactivity ratios in copolycondensation reactions, has been analyzed to understand the formation and characteristics of the resulting polymers. Such studies are crucial for optimizing synthesis processes and improving the material properties of the final products (Lyoo et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthese von Poly(1,4-butylenterephthalat)
BHBT wurde bei der Synthese von Poly(1,4-butylenterephthalat) verwendet. Der Prozess beinhaltet die Umesterung von BHBT, wobei sich Titanisopropoxid als überlegenen Katalysator für diesen Prozess im Vergleich zu Metallacetaten erwiesen hat .
Nicht-isocyanat-thermoplastische Polyurethane
BHBT wurde bei der Synthese von nicht-isocyanat-thermoplastischen Polyurethanen (NI-TPUs) verwendet. Dies beinhaltet die Transurethan-Polykondensation von 1,6-Bis(hydroxyethoxycarbonyl-amino)hexan (BHCH) mit BHBT . Die resultierenden NI-TPUs weisen eine gute Zugfestigkeit und Zähigkeit auf .
Thermoplastische Elastomere
BHBT wurde bei der Synthese neuartiger thermoplastischer Elastomere verwendet. Diese basieren auf ABA-Typ-Triblock-Präpolymeren, Poly[(propylenoxid)-(dimethylsiloxan)-(propylenoxid)] (PPO-PDMS-PPO), als Weichsegmenten und Poly(butylenterephthalat) (PBT), als Hartsegmenten .
Biomedizinische Technik
Aufgrund seiner vielseitigen Eigenschaften findet BHBT Anwendungen in der biomedizinischen Technik. Die spezifischen Anwendungen in diesem Bereich werden in den Suchergebnissen jedoch nicht näher erläutert.
Materialwissenschaft
BHBT wird auch in materialwissenschaftlichen Anwendungen verwendet. Die spezifischen Anwendungen in diesem Bereich werden in den Suchergebnissen jedoch nicht näher erläutert.
Polymersynthese
BHBT wird in verschiedenen Anwendungen der Polymersynthese verwendet. Die spezifischen Anwendungen in diesem Bereich werden in den Suchergebnissen jedoch nicht näher erläutert.
Wirkmechanismus
Target of Action
Bis(4-hydroxybutyl) terephthalate (BHBT) is primarily used in the synthesis of polymers, specifically non-isocyanate thermoplastic polyurethanes (NI-TPUs) . The primary targets of BHBT are the monomers that it interacts with during the polymerization process .
Mode of Action
BHBT is synthesized from the condensation of dimethyl terephthalate with excessive 1,4-butanediol . It then undergoes transurethane polycondensation with 1,6-bis(hydroxyethyloxy carbonyl amino) hexane (BHCH) at different BHCH/BHBT molar ratios . This process is carried out at 170 °C under a reduced pressure of 3 mmHg . The interaction between BHBT and BHCH results in the formation of NI-TPUs .
Biochemical Pathways
The biochemical pathway involved in the action of BHBT is the polymerization process. This process involves the reaction of BHBT with BHCH to form NI-TPUs . The polymerization process is catalyzed by titanium iso-propoxide .
Result of Action
The result of BHBT’s action is the formation of NI-TPUs . These polymers exhibit a number of desirable properties, including a high melting point ™, good tensile strength, and good toughness . The introduction of dibutylene terephthalate units into the polymer structure improves the mechanical properties .
Action Environment
The action of BHBT is influenced by several environmental factors. The temperature and pressure conditions under which the polycondensation reaction occurs are critical for the successful formation of NI-TPUs . Additionally, the presence of a catalyst, such as titanium iso-propoxide, is necessary for the transesterification process .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
bis(4-hydroxybutyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c17-9-1-3-11-21-15(19)13-5-7-14(8-6-13)16(20)22-12-4-2-10-18/h5-8,17-18H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLFFZIIRRKXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451455 | |
| Record name | bis(hydroxybutyl) terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23358-95-4 | |
| Record name | bis(hydroxybutyl) terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-hydroxybutyl) terephthalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEN57P2BTT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)

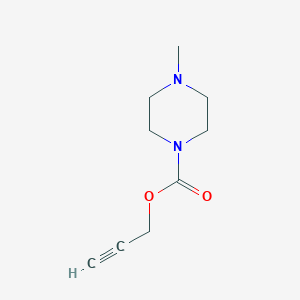

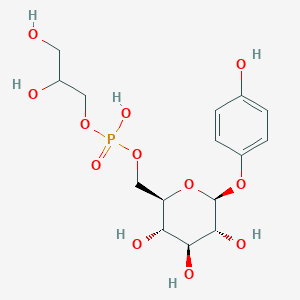
![6,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B48783.png)
